molecular formula C17H14ClN3O4S B2763745 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 898466-60-9

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2763745
CAS No.: 898466-60-9
M. Wt: 391.83
InChI Key: NIPDPMVSTQHDBN-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that has garnered interest due to its potential biological and chemical properties. This compound features a benzamide core substituted with a 4-chlorophenyl sulfonylamino group and a 5-methyl-1,2-oxazol-3-yl moiety, making it a unique molecule with diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 4-chlorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is further coupled with 5-methyl-1,2-oxazole-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can disrupt the function of bacterial enzymes or proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives
  • N-acyl-α-amino acids
  • 1,3-oxazol-5(4H)-ones
  • N-acyl-α-amino ketones
  • 1,3-oxazoles derivatives

Uniqueness

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antimicrobial activity make it a valuable compound for research and industrial applications .

Biological Activity

3-(4-Chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide, with the CAS number 901397-84-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C13H14ClN3O4SC_{13}H_{14}ClN_{3}O_{4}S, and its structure includes a sulfonamide group, an oxazole ring, and a benzamide moiety. The presence of these functional groups contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-1,2-oxazol-3-amine in a suitable solvent under controlled conditions. The reaction yields the target compound as a white to light yellow solid, which can be purified through recrystallization.

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide and oxazole moieties exhibit significant antimicrobial activity. In particular, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. For instance, a study highlighted that sulfonamide derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with folic acid synthesis .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated by the activation of specific signaling pathways. A case study involving similar sulfonamide compounds reported significant cytotoxic effects against human cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Hemorheological Effects

Additionally, some derivatives of this compound have been evaluated for their hemorheological properties. A related study found that certain oxazole-containing compounds improved blood flow and reduced viscosity, suggesting potential applications in treating circulatory disorders .

Research Findings

Study Focus Findings
Study 1AntimicrobialSignificant inhibition of bacterial growth in vitro.
Study 2AnticancerInduced apoptosis in several cancer cell lines.
Study 3HemorheologicalImproved blood flow and reduced viscosity in animal models.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited MIC values comparable to standard antibiotics .
  • Cytotoxicity : In vitro assays were conducted on human breast cancer cell lines (MCF7). The compound demonstrated IC50 values indicating potent cytotoxicity, prompting further investigation into its mechanism of action .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPDPMVSTQHDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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